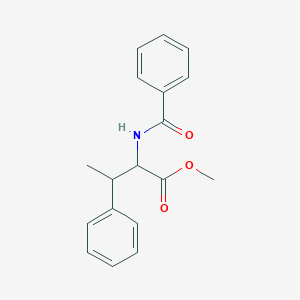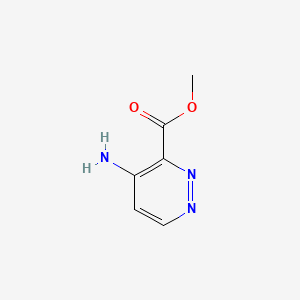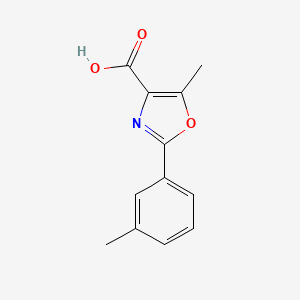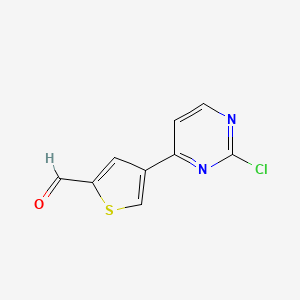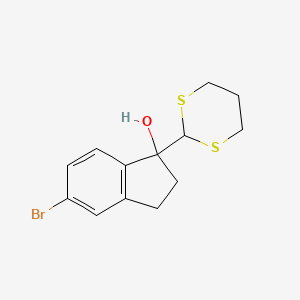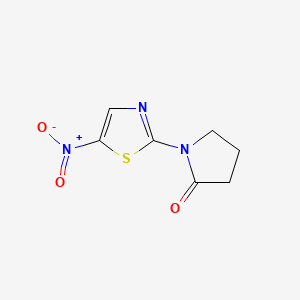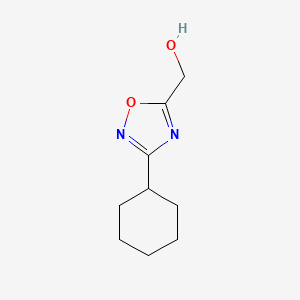
O-(4-(tert-Butyl)benzyl)hydroxylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(4-(tert-Butyl)benzyl)hydroxylamine hydrochloride is a chemical compound with potential applications in various fields such as organic synthesis, pharmaceuticals, and material science. This compound features a benzyl group attached to a hydroxylamine moiety, with a tert-butyl group at the para position of the benzene ring.
Synthetic Routes and Reaction Conditions:
Hydroxylamine Derivatives Synthesis: The compound can be synthesized by reacting 4-(tert-butyl)benzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods: On an industrial scale, the synthesis may involve a continuous flow process with precise control of temperature and pH to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxylamine group can be oxidized to form nitroso compounds.
Reduction: The compound can undergo reduction reactions to form amines.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or sodium hypochlorite.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Using electrophiles like bromine in the presence of a catalyst.
Major Products Formed:
Nitroso Compounds: Resulting from the oxidation of the hydroxylamine group.
Amines: Resulting from the reduction of the hydroxylamine group.
Substituted Benzene Derivatives: Resulting from electrophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of nitroso compounds and amines. Biology: It can be used as a probe in biological studies to understand the role of hydroxylamine derivatives in cellular processes. Medicine: Industry: Utilized in material science for the development of new materials with specific properties.
Mécanisme D'action
The compound exerts its effects through the hydroxylamine group, which can act as a nucleophile or a ligand in various reactions. The molecular targets and pathways involved depend on the specific application, but generally, the hydroxylamine group interacts with electrophilic centers or metal ions.
Comparaison Avec Des Composés Similaires
4-tert-Butylphenol: Similar structure but lacks the hydroxylamine group.
4-tert-Butylbenzylamine: Similar structure but with an amine group instead of hydroxylamine.
Uniqueness: O-(4-(tert-Butyl)benzyl)hydroxylamine hydrochloride is unique due to the presence of the hydroxylamine group, which imparts different chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C11H18ClNO |
|---|---|
Poids moléculaire |
215.72 g/mol |
Nom IUPAC |
O-[(4-tert-butylphenyl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-11(2,3)10-6-4-9(5-7-10)8-13-12;/h4-7H,8,12H2,1-3H3;1H |
Clé InChI |
MWPZWDNYRKKKIT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)CON.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


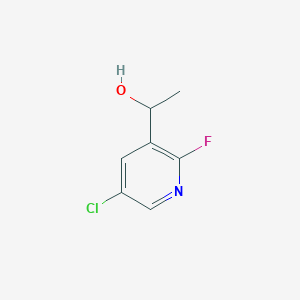
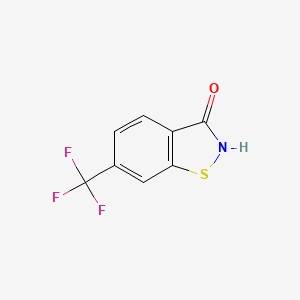
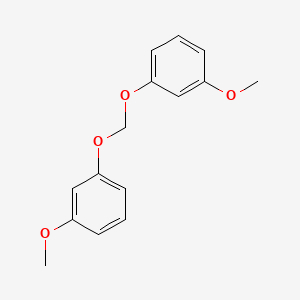
![3-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B15334774.png)

